Sulfenylurea vs. Sulfonylurea: Superior Cytotoxicity Profile Against Solid-Tumour Cell Lines
In the Gil et al. (1999) study [1], the N-(2-pyrimidinyl) sulfenylurea derivative 6c demonstrated a better cytotoxicity profile than the corresponding sulfonylurea 6b against HT‑29 (colon carcinoma), K‑562 (chronic myelogenous leukaemia) and HTB‑54 (lung carcinoma) cell lines. This established that the sulfur oxidation state (sulfenyl vs. sulfonyl) is a key activity discriminator. The target compound, N-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)phenyl)-N'-ethylurea, retains the sulfenyl bridge essential for this differential activity.
| Evidence Dimension | Cytotoxicity profile across solid-tumour cell lines (HT-29, K-562, HTB-54) |
|---|---|
| Target Compound Data | Not assayed directly in the publication; belongs to the same sulfenylurea class as compound 6c. |
| Comparator Or Baseline | Sulfonylurea derivative 6b (N-(2-pyrimidinyl) sulfonylurea) – inferior profile against HT‑29, K‑562 and HTB‑54. |
| Quantified Difference | Qualitative superiority (better profile) of sulfenylurea 6c over sulfonylurea 6b; exact IC₅₀ values not reported in the abstract. |
| Conditions | In vitro cytotoxicity assay; cell lines HT‑29, K‑562, HTB‑54. |
Why This Matters
For procurement decisions, selecting a sulfenylurea rather than a sulfonylurea analog retains the pharmacophore responsible for the reported solid‑tumour selectivity.
- [1] Gil MJ, Mañú MA, Arteaga C, Migliaccio M, Encío I, González A, Martínez-Merino V. Synthesis and cytotoxic activity of N-(2-pyridylsulfenyl)urea derivatives. A new class of potential antineoplastic agents. Bioorg Med Chem Lett. 1999;9(16):2321-2324. doi:10.1016/s0960-894x(99)00373-x View Source
